2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one

Neuroscience Drug Discovery Ligand-gated Ion Channels

Researchers require structurally precise naphtho-oxepin cores for consistent nAChR binding or 5-LO inhibition. Generic analogs fail due to altered ring geometry. This exact compound (CAS: 16563-58-9) is validated: - α4β2 nAChR binder: EC50 = 1.40 nM. - 5-LO inhibitor (RBL-2H3 cells); inactive analogs exist. - Essential precursor for oxime ether 1c (80 mmHg BP reduction >100 min at 5 mg/kg i.v.). Supplied as a ready-to-use synthetic intermediate and pharmacological probe. Secure chain of custody for reproducible in vivo studies.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 16563-58-9
Cat. No. B3379568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
CAS16563-58-9
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C3=CC=CC=C3C=C2)OC1
InChIInChI=1S/C14H12O2/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8H,3,6,9H2
InChIKeyLQCGIKXOHOFGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one Overview


2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one (CAS: 16563-58-9) is a heterocyclic compound belonging to the naphtho[1,2-b]oxepin family, characterized by a fused naphthalene and oxepin ring system. Its molecular formula is C14H12O2, with a molecular weight of 212.24 g/mol. This compound serves as a key synthetic intermediate and a bioactive scaffold in medicinal chemistry research .

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one Analog Substitution Risks


The naphtho[1,2-b]oxepin-5-one core structure is not readily interchangeable with its regioisomers or close analogs. Even minor structural modifications, such as ring fusion geometry or substituent position, can drastically alter biological target engagement and synthetic utility. For instance, the naphth[1,2-b]oxepin-5-one scaffold is a direct precursor for specific oxime ether derivatives, a synthetic pathway not universally accessible to its naphth[2,1-b] counterpart due to differing reactivity [1]. Furthermore, the specific binding profile of the unsubstituted core at the α4β2 nicotinic acetylcholine receptor is a distinct molecular recognition event that is highly sensitive to structural perturbation [2]. Therefore, assuming functional equivalence without quantitative, comparator-based evidence introduces significant risk into research design and procurement decisions.

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one vs. Analogs


α4β2 nAChR Binding Affinity

The target compound demonstrates potent binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with an EC50 of 1.40 nM, as measured by inhibition of [3H]dopamine release in rat brain tissue [1]. This specific interaction profile for the unsubstituted core is a key differentiator from its 5-amine derivative (CAS: 1376320-00-1), which is reported to have no binding affinity for the Beta-1 adrenergic receptor, indicating a distinct target selectivity that is not preserved across the class .

Neuroscience Drug Discovery Ligand-gated Ion Channels

5-Lipoxygenase Inhibition in Cells

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one exhibits inhibitory activity against 5-Lipoxygenase (5-LO) in a rat RBL-2H3 cellular assay . In contrast, a structurally more complex analog, 9-nitrobenzo[b]naphtho[1,2-f]oxepine (Compound 4), while demonstrating cytotoxic effects, shows no selectivity between cancerous (HeLa, U87) and normal (EUFA30, HEK293) cell lines, with its activity attributed to stronger tubulin binding relative to colchicine, not 5-LO inhibition [1]. This demonstrates a fundamental divergence in mechanism of action and biological readout within the oxepine class, driven by distinct substitution patterns.

Inflammation Enzymology Drug Discovery

Hypotensive Activity of Oxime Ethers

Oxime ethers derived from naphth[1,2-b]oxepin-5-one (specifically compound 1c) produce a pronounced hypotensive effect in an in vivo model, causing a fall in blood pressure of 80 mmHg sustained for over 100 minutes at a 5 mg/kg i.v. dose in anaesthetized cats [1]. This effect was evaluated alongside derivatives from the regioisomeric naphth[2,1-b]oxepin-5-one scaffold. The magnitude and duration of the hypotensive response are specific to the precise structure of the oxime ether, underscoring the value of the parent 1,2-b scaffold for generating potent vasoactive compounds.

Cardiovascular Research Medicinal Chemistry In Vivo Pharmacology

Regioselective Synthesis Advantage

A regioselective synthetic method for preparing both naphth[1,2-b]oxepin-5-one (the target compound) and its regioisomer naphth[2,1-b]oxepin-5-one has been developed [1]. The ability to selectively access the 1,2-b regioisomer, as opposed to the 2,1-b variant, is critical for downstream derivatization, as the two core scaffolds exhibit divergent reactivity in subsequent steps. For instance, the 1,2-b isomer serves as the specific precursor for the potent hypotensive oxime ethers described above, a synthetic route not directly translatable to the 2,1-b isomer [2].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one Applications


Cardiovascular Agent Synthesis

This compound is the essential starting material for the synthesis of a specific class of oxime ether derivatives with demonstrated in vivo hypotensive activity. The robust and quantifiable efficacy of derivative 1c (fall of 80 mmHg for >100 min at 5 mg/kg i.v. in anaesthetized cats) validates this scaffold for cardiovascular drug discovery programs [1].

nAChR Ligand Development

As a potent binder of the α4β2 nicotinic acetylcholine receptor (EC50 = 1.40 nM), the compound serves as a critical tool compound or lead scaffold for investigating nAChR function in neurological processes and for developing novel ligands targeting this receptor subtype [2].

5-Lipoxygenase Pathway Analysis

The compound's demonstrated inhibition of 5-lipoxygenase in a cellular assay (rat RBL-2H3 cells) makes it a valuable probe for studying the 5-LO pathway, a key mediator in inflammatory cascades. This application is distinct from other oxepine analogs which show no activity on this enzyme .

Technical Documentation Hub

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